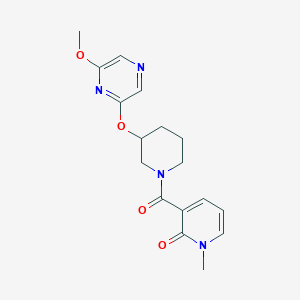
3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions The synthesis of 3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps. Initial steps may include the preparation of intermediate compounds, followed by specific reactions to combine these intermediates into the desired compound. These reactions often require precise conditions such as specific temperature ranges, solvent choices, and catalysts to ensure high yield and purity.
Industrial Production Methods Industrial production methods may utilize optimized synthetic routes that allow for scale-up, focusing on cost-efficiency and sustainability. Often, these methods involve continuous flow synthesis or batch processing with rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes 3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo a variety of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions Used in These Reactions Common reagents may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, depending on the desired reaction. Substitution reactions often involve nucleophiles or electrophiles under specific pH conditions or in the presence of catalysts.
Major Products Formed from These Reactions The major products depend on the nature of the chemical reaction. For example, oxidation may yield an oxygenated derivative, while substitution may result in the replacement of a specific functional group with another.
Aplicaciones Científicas De Investigación
3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is of significant interest in various fields of scientific research:
Chemistry In chemistry, this compound can be studied for its reactivity and stability under different conditions, contributing to the understanding of heterocyclic compounds.
Biology In biology, its interactions with biological macromolecules can be explored, potentially revealing new pathways or mechanisms in cellular processes.
Medicine In medicinal chemistry, it may serve as a lead compound in the development of new pharmaceuticals, particularly if it exhibits interesting biological activities.
Industry Industrially, its derivatives may be used in the formulation of new materials with specific properties, such as pharmaceuticals, agrochemicals, or advanced polymers.
Mecanismo De Acción
The mechanism by which 3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one exerts its effects can involve binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The molecular pathways involved can be complex and often require detailed studies to fully elucidate.
Comparación Con Compuestos Similares
Similar compounds to 3-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one may include other heterocyclic compounds with similar structural frameworks. What sets this compound apart could be its unique substituents and the specific configuration of functional groups that confer distinct biological or chemical properties.
Here’s a list of some similar compounds:
3-(6-methoxypyrazin-2-yl)-1-methylpyridin-2(1H)-one
1-methyl-3-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one
2-(6-methoxypyrazin-2-yl)-1-methylpyridin-4(1H)-one
That’s a comprehensive overview. Any specific area you’d like to dig into deeper?
Propiedades
IUPAC Name |
3-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-20-7-4-6-13(16(20)22)17(23)21-8-3-5-12(11-21)25-15-10-18-9-14(19-15)24-2/h4,6-7,9-10,12H,3,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZDPRHLSGIQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














